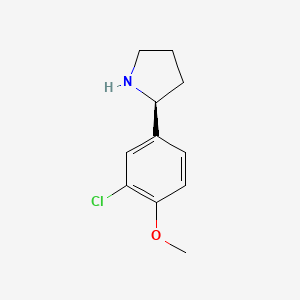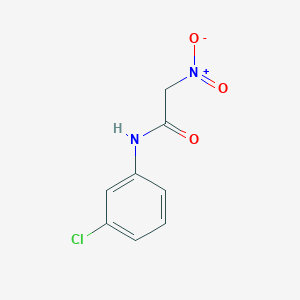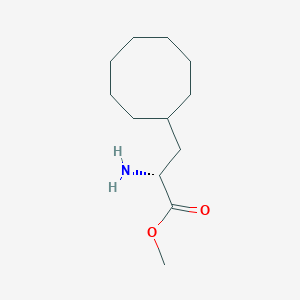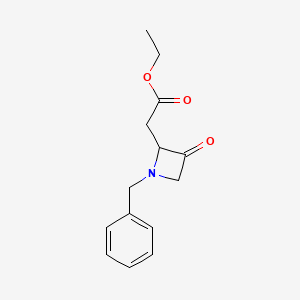
3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring, a pyrrolidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a pyrrolidine derivative in the presence of a suitable oxidizing agent and a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of pyrrolidine derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-oxadiazole: Lacks the pyrrolidine moiety.
5-(Pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole: Lacks the pyridine moiety.
3-(Pyridin-4-yl)-5-methyl-1,2,4-oxadiazole: Has a methyl group instead of the pyrrolidine moiety.
Uniqueness
3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole is unique due to the presence of both pyridine and pyrrolidine rings, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-pyridin-4-yl-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H14N4O/c1-4-14-8-9(1)7-11-15-12(16-17-11)10-2-5-13-6-3-10/h2-3,5-6,9,14H,1,4,7-8H2 |
InChI Key |
JYFBAWHCSUCJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=NC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12983883.png)

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-amine](/img/structure/B12983893.png)

![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12983948.png)






